molecular formula C12H26N2 B6362685 1-(Heptan-2-yl)-2-methylpiperazine CAS No. 1240573-64-1

1-(Heptan-2-yl)-2-methylpiperazine

Cat. No.: B6362685
CAS No.: 1240573-64-1
M. Wt: 198.35 g/mol
InChI Key: VXCGWSZMVQMRRH-UHFFFAOYSA-N
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Description

1-(Heptan-2-yl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a heptan-2-yl group and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Heptan-2-yl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with heptan-2-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Heptan-2-yl)-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides, resulting in the formation of new substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the heptan-2-yl group.

    Substitution: New substituted piperazine derivatives with various alkyl or aryl groups.

Scientific Research Applications

1-(Heptan-2-yl)-2-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Heptan-2-yl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(Heptan-2-yl)-2-methylpiperazine can be compared with other similar piperazine derivatives, such as:

    1-(Heptan-2-yl)piperazine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    2-Methylpiperazine: Lacks the heptan-2-yl group, which may influence its solubility and pharmacokinetic properties.

    1-(Heptan-2-yl)-4-methylpiperazine: Has a methyl group at a different position, which can alter its binding affinity to molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-heptan-2-yl-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-4-5-6-7-11(2)14-9-8-13-10-12(14)3/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCGWSZMVQMRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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